N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride
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Overview
Description
N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride is a chemical compound with the molecular formula C9H7Cl2NO2 and a molecular weight of 232.06 g/mol . This compound is known for its unique structure, which includes a benzenecarboximidoyl chloride moiety and a chloroacetyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with chloroacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: It can hydrolyze in the presence of water to form corresponding acids and alcohols.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Various substituted benzenecarboximidoyl derivatives.
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Scientific Research Applications
N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloroacetyl group can undergo nucleophilic substitution, while the benzenecarboximidoyl chloride moiety can participate in electrophilic aromatic substitution reactions. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl chloride: Similar in structure but lacks the benzenecarboximidoyl group.
Benzoyl chloride: Contains a benzoyl group instead of the chloroacetyl group.
Acetyl chloride: A simpler acyl chloride without the aromatic ring.
Uniqueness
N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride is unique due to its combination of a chloroacetyl group and a benzenecarboximidoyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications .
Properties
CAS No. |
61101-49-3 |
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Molecular Formula |
C9H7Cl2NO2 |
Molecular Weight |
232.06 g/mol |
IUPAC Name |
[[chloro(phenyl)methylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C9H7Cl2NO2/c10-6-8(13)14-12-9(11)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
XUCLLRDJBJPEPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)CCl)Cl |
Origin of Product |
United States |
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